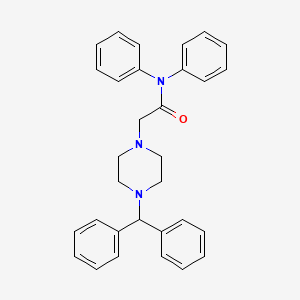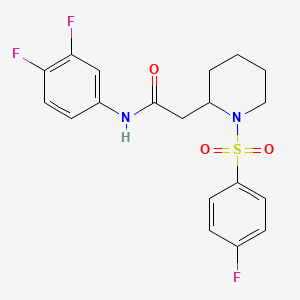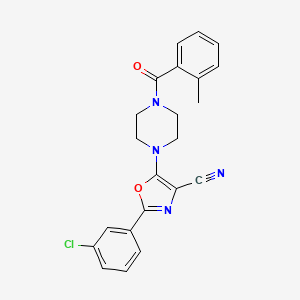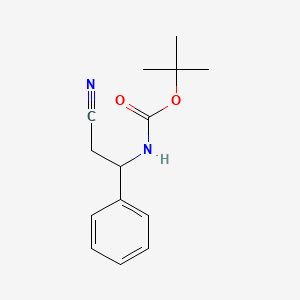
2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide, or DPMPEA, is a synthetic compound with a wide range of potential applications. DPMPEA has been investigated for its use as an anti-inflammatory, anti-tumor, and anti-oxidant agent. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer.
Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
Piperidine derivatives, such as “2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . For example, a series of new diphenyl (piperidine-4-yl) methanol derivatives were prepared and evaluated for their antiproliferative activity against various cell lines .
Antiviral Applications
Piperidine derivatives also show potential as antiviral agents . The unique structure of these compounds can be leveraged to interfere with the life cycle of various viruses .
Antimalarial Applications
The antimalarial potential of piperidine derivatives is another area of interest in pharmaceutical research . These compounds can be designed to target specific stages of the malaria parasite’s life cycle .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown effectiveness as antimicrobial and antifungal agents . Their unique structure can disrupt the growth and reproduction of various types of bacteria and fungi .
Antihypertension and Analgesic Applications
These compounds have also been used in the treatment of hypertension . Additionally, they have analgesic properties, making them useful in pain management .
Anti-inflammatory Applications
Piperidine derivatives can be used as anti-inflammatory agents . They can help reduce inflammation by inhibiting certain pathways in the body’s immune response .
Antipsychotic Applications
Lastly, piperidine derivatives have potential applications as antipsychotic agents . They can be used to manage symptoms of various psychiatric disorders .
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit antiallergic, spasmolytic, and antihistaminic activity , suggesting potential targets could be histamine receptors or other proteins involved in allergic responses and muscle contraction.
Mode of Action
Given its reported antiallergic, spasmolytic, and antihistaminic activity , it may interact with its targets to inhibit the release of histamine or other inflammatory mediators, relax smooth muscle, or block histamine receptors, thereby mitigating allergic reactions and muscle spasms.
Biochemical Pathways
Based on its reported activities , it may influence pathways related to allergic responses, histamine signaling, and muscle contraction.
Result of Action
Given its reported antiallergic, spasmolytic, and antihistaminic activities , it may reduce inflammation, relax smooth muscles, and mitigate allergic reactions at the cellular level.
Eigenschaften
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N,N-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O/c35-30(34(28-17-9-3-10-18-28)29-19-11-4-12-20-29)25-32-21-23-33(24-22-32)31(26-13-5-1-6-14-26)27-15-7-2-8-16-27/h1-20,31H,21-25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNYWQVYZYCACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-chloro-2-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2993935.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2993936.png)
![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2993941.png)


![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2993944.png)
![5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2993946.png)
![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2993948.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993950.png)
![N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993953.png)